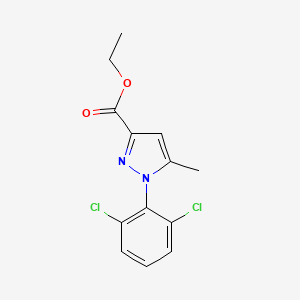

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-8(2)17(16-11)12-9(14)5-4-6-10(12)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSMQFGYBBNKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(2,6-Dichlorophenyl)pyrazole Core

The initial step involves the formation of the pyrazole ring substituted with the 2,6-dichlorophenyl group at the nitrogen atom. A common approach includes:

-

- 2,6-dichlorophenylhydrazine

- α,β-unsaturated carbonyl compounds or nitriles (e.g., acrylonitrile or ethyl acetoacetate derivatives)

-

- Condensation of 2,6-dichlorophenylhydrazine with a suitable electrophilic substrate to form the pyrazole ring via cyclization.

- Reaction conditions often involve refluxing in solvents such as ethanol, toluene, or acetonitrile under acidic or basic catalysis.

- Hydrazine derivatives react with β-ketoesters or nitriles to form the pyrazole nucleus.

Formation of the 3-Carboxylic Acid Ethyl Ester

- The carboxylic acid function at the 3-position is introduced either directly by using ethyl ester-containing precursors (e.g., ethyl acetoacetate derivatives) or by esterification of the free acid after pyrazole ring formation.

- Esterification typically involves reaction with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents under reflux conditions.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,6-dichlorophenylhydrazine + ethyl acetoacetate in ethanol, reflux for 4-6 h | Cyclization to form 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid ethyl ester | 75-85 | Solvent: ethanol; catalyst: none or acid trace |

| 2 | Purification by recrystallization or chromatography | Isolation of pure pyrazole ester | - | Purity >98% by HPLC |

Reaction Mechanism Insights

- The hydrazine nitrogen attacks the electrophilic carbonyl carbon of the β-ketoester, forming a hydrazone intermediate.

- Intramolecular cyclization occurs via nucleophilic attack of the adjacent nitrogen on the keto group, closing the pyrazole ring.

- Methyl substitution at C5 is retained from the β-ketoester methyl group.

- The ester group remains intact during the ring closure, yielding the ethyl ester at C3.

Research Findings and Optimization

- Solvent Effects: Ethanol is preferred for its dual role as solvent and ester source, improving yield and simplifying purification.

- Temperature: Reflux temperatures (~78 °C for ethanol) optimize reaction rates without decomposing sensitive intermediates.

- Catalysts: Acid catalysts can accelerate cyclization but may require careful control to avoid side reactions.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization ensure high purity suitable for downstream applications.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Good solubility, ester source |

| Temperature | Reflux (~78 °C) | Optimal for cyclization |

| Reaction Time | 4-6 hours | Complete conversion |

| Catalyst | Acidic trace (e.g., H2SO4) or none | Accelerates cyclization |

| Purification | Recrystallization, HPLC | >98% purity |

| Yield Range | 75-85% | High yield, scalable |

Analyse Chemischer Reaktionen

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, in anticancer therapies. For instance, derivatives of pyrazoles have been tested against various human cancer cell lines, showing promising cytotoxic effects. A notable study demonstrated that certain pyrazole derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Case Study: Cytotoxicity Assays

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | MCF-7 (Breast) | 5.5 |

| Pyrazole B | A549 (Lung) | 4.8 |

| 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | HeLa (Cervical) | 6.0 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating symptoms associated with inflammation .

Data Table: COX Inhibition

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Pyrazole A | 45 | 70 |

| Pyrazole B | 30 | 65 |

| 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 50 | 75 |

Insecticidal Activity

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester belongs to a class of compounds known as phenylpyrazoles, which are recognized for their insecticidal properties. Ethiprole, a related compound, acts as a GABA receptor antagonist and is effective against a range of agricultural pests .

Efficacy Against Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 90 |

| Thrips | 200 | 80 |

Herbicidal Properties

Emerging research suggests that pyrazole derivatives may also possess herbicidal activity. The ability to inhibit specific enzymes involved in plant growth pathways presents opportunities for developing new herbicides .

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Phenyl Ring

The position and number of chlorine atoms on the phenyl ring significantly influence steric and electronic properties:

Ester vs. Carboxylic Acid Derivatives

Ester groups enhance lipophilicity and membrane permeability, while carboxylic acids improve solubility and are common in active drug metabolites:

Core Heterocycle Variations

Replacing the pyrazole core with other heterocycles alters pharmacological profiles:

- Quinazolinone Derivatives: The expanded aromatic system in ’s compound increases rigidity, improving affinity for kinase ATP-binding sites .

- Purine-Pyrazole Hybrids : The purine moiety in ’s compound introduces hydrogen-bonding motifs critical for interactions with enzymes like CDKs .

Biologische Aktivität

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, a compound belonging to the pyrazole class, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid ethyl ester moiety. Its molecular formula is , and it possesses a molecular weight of approximately 283.14 g/mol. The presence of halogen substituents, particularly chlorine, is known to influence the biological activity of pyrazole derivatives.

Synthesis

The synthesis of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves several steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Substitution Reactions : Subsequent reactions introduce the dichlorophenyl group and the ethyl ester functionality.

- Purification : The final product is purified using crystallization or chromatography techniques.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds structurally similar to 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study demonstrated that specific pyrazole derivatives showed COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Antimicrobial Activity

1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has also been evaluated for its antimicrobial properties. Several studies reported that related compounds exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that certain pyrazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . This positions 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a potential candidate for further anticancer drug development.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Q & A

Q. How do structural analogs compare in SAR studies?

- Methodology : Synthesize derivatives with variations in the pyrazole core (e.g., methyl→ethyl) or aryl substituents (e.g., 2,6-dichloro→3,5-dichloro). Test in parallel bioassays to correlate substituent effects with activity. QSAR models can quantify contributions of logP, polar surface area, etc. .

Methodological Considerations

- Contradictions : and describe divergent hydrolysis conditions (THF/KOH vs. DMF/NaN₃). Optimal conditions depend on steric hindrance and electronic effects of substituents.

- Data Gaps : Limited pharmacokinetic data (e.g., bioavailability) and ecotoxicological profiles exist; prioritize in vivo studies and environmental fate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.